Product packaging for Gibberellin A9 methyl ester(Cat. No.:CAS No. 2112-08-5)

Gibberellin A9 methyl ester

Cat. No.: B162332
CAS No.: 2112-08-5
M. Wt: 330.4 g/mol
InChI Key: GKRMJALKMNRHGF-WARWBDHMSA-N
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Description

Historical Context of Gibberellin Research and Discovery of Gibberellin A9 Methyl Ester

The journey into the world of gibberellins (B7789140) began in the late 19th and early 20th centuries in Japan, with observations of the "bakanae" or "silly seedling" disease in rice. nih.govbohrium.com This condition, causing abnormal elongation, was traced to a substance produced by the fungus Gibberella fujikuroi. nih.govoup.comnih.gov This led to the isolation of the active principles, which were collectively named "gibberellins." nih.gov

Intensive research in the 1950s, both in Japan and the West, led to the isolation and characterization of several of these compounds. bohrium.com A pivotal moment was when researchers at the University of Tokyo demonstrated that the initial "gibberellin A" was a mixture of at least three compounds. nih.gov They isolated these as their methyl esters, naming them gibberellin A₁, gibberellin A₂, and gibberellin A₃. nih.gov This practice of studying gibberellins as methyl esters became a standard and crucial technique in their chemical analysis, aiding in purification and structural determination.

Within this flourishing field of study, Gibberellin A9 (GA9) was identified as one of the numerous gibberellins produced by the fungus. acs.org It is characterized as a C₁₉-gibberellin, a pentacyclic diterpenoid that lacks hydroxyl groups, making it one of the structurally simpler gibberellins. acs.orgebi.ac.uk The discovery and subsequent synthesis of its derivative, this compound, were not a singular event but rather an outcome of the systematic chemical work aimed at elucidating the structures and relationships between the many forms of gibberellins. rsc.org For instance, a 1979 study identified this compound as a naturally occurring substance in the fern Lygodium japonicum, where it was found to regulate the formation of reproductive organs. nih.gov Chemical synthesis methods were also developed, such as the preparation of this compound from the more abundant gibberellic acid, which further enabled detailed study of its biological functions. rsc.orgcsic.es

Significance of this compound in Contemporary Plant Science

This compound is a key compound in modern plant science, primarily utilized as a research tool to investigate the intricate processes of plant growth and hormonal regulation. smolecule.com Its significance stems from its role as both a precursor to other gibberellins and a subject in studies of hormone deactivation.

Research has demonstrated that this compound is involved in several critical developmental processes in plants. smolecule.com It is used to study seed germination, stem elongation, the induction of flowering (bolting), and fruit development. smolecule.com For example, it was identified as a potent inducer of antheridium (male reproductive structure) formation in ferns, highlighting its role in reproductive development at very low concentrations. nih.gov

A crucial area of contemporary research involves the methylation of gibberellins as a mechanism for regulating their activity. nih.govbiocyc.org In Arabidopsis thaliana, two specific enzymes, GAMT1 and GAMT2, are known to catalyze the formation of methyl esters from gibberellins, including presumably the precursor to GA9 methyl ester. nih.govbiocyc.org This methylation is believed to be a deactivation process, essentially turning off the hormone's signal. nih.gov This is particularly important during seed maturation, where high levels of active gibberellins must be reduced to prevent premature germination and ensure dormancy. nih.gov Studies on mutants lacking these enzymes show increased levels of active gibberellins and reduced seed dormancy, confirming the vital role of methylation in controlling hormone homeostasis. nih.gov

Furthermore, this compound serves as a substrate in metabolic studies to understand the biosynthetic pathways of other gibberellins. Research has shown its conversion into other forms, such as GA₂₀-Me, 12α-hydroxy-GA9-Me, and 12β-hydroxy-GA9-Me, providing insights into the enzymatic modifications that fine-tune plant development. The compound's utility in research is summarized in the following table:

Property/ApplicationDescription
Chemical Formula C₂₀H₂₆O₄
Molecular Weight 330.42 g/mol
Primary Research Area Plant hormone signaling and metabolism
Key Biological Roles Studied Seed germination, Stem elongation, Flowering (Bolting), Fruit development, Reproductive organ formation
Metabolic Fate Can be metabolized into other gibberellins (e.g., GA₂₀-Me)
Regulatory Function Used to study hormone deactivation via methylation by GAMT enzymes

By studying this compound, scientists can unravel the complex network of hormone synthesis, transport, and signaling that governs a plant's entire life cycle. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B162332 Gibberellin A9 methyl ester CAS No. 2112-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRMJALKMNRHGF-WARWBDHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555159
Record name Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112-08-5
Record name Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Gibberellin A9 Methyl Ester

Precursor Role of Gibberellin A9 in Gibberellin Metabolism

Gibberellin A9 (GA9) is a C19-gibberellin that serves as a crucial precursor in the biosynthesis of certain bioactive gibberellins (B7789140). It is a product of the non-13-hydroxylation pathway of gibberellin biosynthesis. In this pathway, geranylgeranyl diphosphate (B83284) is cyclized and subsequently oxidized to form GA12, which is then converted through a series of steps to GA9.

Although biologically inactive, GA9 is a key intermediate that can be converted to the highly bioactive Gibberellin A4 (GA4) through 3β-hydroxylation, a reaction catalyzed by the enzyme GA 3-oxidase. This conversion is a critical step in regulating the levels of active gibberellins in various plant tissues. For instance, in cucumber, the biologically inactive precursor GA9 is transported from the ovaries to the sepal and petal tissues, where it is then converted to the bioactive GA4, which is essential for female flower development. This spatial separation of precursor synthesis and bioactive hormone production highlights the importance of GA9 as a mobile intermediate in developmental processes.

Enzymatic Methylation of Gibberellin A9 to Gibberellin A9 Methyl Ester

The conversion of Gibberellin A9 to its methyl ester is an enzymatic process that plays a significant role in gibberellin deactivation.

Identification and Characterization of Carboxyl Methyltransferase Enzymes (e.g., GAMT1, GAMT2)

In the model plant Arabidopsis thaliana, two enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), have been identified as responsible for the methylation of gibberellins. These enzymes belong to the SABATH family of small-molecule methyltransferases. Both GAMT1 and GAMT2 utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to the C-6 carboxyl group of various gibberellins, including GA9.

The expression of GAMT1 and GAMT2 is most prominent in the developing siliques and seeds of Arabidopsis, suggesting a primary role in regulating gibberellin levels during seed maturation. Plants that overexpress these genes exhibit phenotypes characteristic of gibberellin deficiency, such as dwarfism and reduced fertility, further confirming their function in deactivating gibberellins.

Biochemical Mechanisms of Methyl Group Transfer and Substrate Specificity

The biochemical mechanism of methyl group transfer by GAMT1 and GAMT2 involves a concerted reaction where a proton is abstracted from the carboxyl group of the gibberellin substrate, followed by the nucleophilic attack of the resulting carboxylate on the methyl group of SAM.

Both GAMT1 and GAMT2 exhibit broad substrate specificity, methylating a range of C19- and C20-gibberellins. However, they show different kinetic properties for various substrates. For Gibberellin A9, GAMT2 has a lower Michaelis-Menten constant (Km) than GAMT1, indicating a higher affinity for this particular substrate. The kinetic parameters for these enzymes with selected gibberellin substrates are summarized in the table below.

EnzymeSubstrateKm (µM)
GAMT1Gibberellin A45.4
GAMT2Gibberellin A91.9

This table presents a selection of kinetic data for Arabidopsis GAMT1 and GAMT2 with specific gibberellin substrates.

Catabolism and Deactivation Pathways of this compound

The formation of this compound is a key step in a deactivation pathway. The methylated compound is subject to further metabolic processes that lead to its irreversible inactivation.

Hydroxylation and Other Irreversible Deactivation Mechanisms

One of the primary catabolic pathways for this compound is hydroxylation. Studies have shown that this compound can be metabolized by various microorganisms into hydroxylated derivatives. For example, the fungus Gibberella fujikuroi can convert this compound into the methyl esters of 16α,17-dihydro-16,17-dihydroxygibberellin A9, gibberellin A20, gibberellin A40, and gibberellin A45. Similarly, in the fern Lygodium japonicum, this compound is metabolized into three different monohydroxylated forms, including the methyl esters of Gibberellin A20, 12α-hydroxy-GA9, and 12β-hydroxy-GA9. These hydroxylation events are considered irreversible deactivation steps.

Biosynthesis in Diverse Organisms

The biosynthesis of gibberellins (GAs), a class of diterpenoid hormones, displays remarkable diversity across different biological kingdoms. While fungi, bacteria, and higher plants all produce gibberellins, the specific pathways, enzymes, and end-products often differ, reflecting convergent evolution of these metabolic routes. nih.govrothamsted.ac.uk This section explores the biosynthesis of Gibberellin A9 (GA9) and its derivative, this compound, in these varied organisms.

Fungal Biosynthesis Pathways Involving Gibberellin A9 and its Methyl Ester

Fungi, particularly the ascomycete Gibberella fujikuroi (the perfect stage of Fusarium fujikuroi), are renowned for their prolific production of gibberellins and are the original source from which these compounds were first isolated. wikipedia.orgwikipedia.orgfrontiersin.org While GA3 (gibberellic acid) is often the most abundant gibberellin in these fungi, their metabolic pathways are complex and involve numerous other GA intermediates, including GA9. ijfmr.com

Research has shown that Gibberella fujikuroi (mutant strain B1-41a) metabolizes exogenously supplied GA9 into a variety of other gibberellins. The principal products of this conversion are Gibberellin A20 (GA20) and Gibberellin A40 (GA40). rsc.org Other identified metabolites include Gibberellin A10 (GA10), Gibberellin A11 (GA11), and several hydroxylated and dehydrogenated derivatives. rsc.org

Interestingly, the metabolism of this compound by fungi follows a distinct path. When GA9 methyl ester is supplied to cultures of Rhizopus nigricans, it is converted into the methyl esters of several hydroxylated forms, including Gibberellin A20 (GA20), Gibberellin A40 (GA40), Gibberellin A45 (GA45), and the 16α- and 16β-epimers of 16,17-dihydro-16,17-dihydroxygibberellin A9. rsc.org This demonstrates that fungi possess the enzymatic machinery to act upon the methylated form of GA9, although direct biosynthesis of GA9 methyl ester by fungi is not as well-documented as its subsequent metabolism. The ability of various fungi to produce gibberellins is well-established, with species of Aspergillus, Penicillium, and Rhizopus also reported to synthesize these compounds. agriculturejournals.cz

SubstrateFungusMajor MetabolitesMinor/Other Metabolites
Gibberellin A9Gibberella fujikuroi (mutant B1-41a)Gibberellin A20, Gibberellin A40Gibberellin A10, Gibberellin A11, Didehydrogibberellin A9 derivatives, 3-epi-Gibberellin A4
This compoundRhizopus nigricansGibberellin A20 methyl ester, Gibberellin A40 methyl ester, Gibberellin A45 methyl esterMethyl esters of 16α,17-dihydro-16,17-dihydroxygibberellin A9 and its 16β-epimer

Bacterial Production and Metabolism of Gibberellins

The capacity to synthesize gibberellins is not limited to eukaryotes; several bacterial species, particularly those that interact with plants, also possess this ability. nih.govplantae.org Bacterial GA biosynthesis is encoded by a conserved operon, which has been identified in various symbiotic and pathogenic bacteria, including species of Bradyrhizobium, Sinorhizobium, and some proteobacteria. nih.govfrontiersin.org This suggests that bacteria have independently evolved a third pathway for GA production. nih.gov

The bacterial biosynthetic pathway has been elucidated and shown to produce GA9. nih.gov Functional characterization of the genes within the GA operon in symbiotic rhizobia, such as Bradyrhizobium japonicum, confirmed their role in converting precursors into GA9. nih.govfrontiersin.org Unlike some fungi and plants, many symbiotic bacteria appear to terminate their GA synthesis at GA9, which is not considered a highly active gibberellin in most plants. nih.govfrontiersin.org However, some phytopathogenic bacteria possess an additional enzyme, a cytochrome P450 (CYP115), which can hydroxylate GA9 to produce the bioactive Gibberellin A4 (GA4). frontiersin.org

Currently, there is no direct evidence to suggest that bacteria endogenously produce this compound. The bacterial GA operon appears to encode the pathway leading to GA9, and further modification by methylation has not been identified as a native bacterial process.

Higher Plant Pathways and Gibberellin A9 Precursors

In higher plants, gibberellins are essential hormones that regulate a vast array of developmental processes, from seed germination to stem elongation and flowering. wikipedia.orgstudy.com The GA biosynthetic pathway is complex and occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. researchgate.net

Gibberellin A9 is a key intermediate in the non-13-hydroxylation pathway of GA biosynthesis. nih.gov This pathway begins with the precursor geranylgeranyl diphosphate (GGDP) and proceeds through a series of enzymatic steps to produce GA12. GA12 is a crucial branch point and the precursor to all other gibberellins in plants. In the non-13-hydroxylation pathway, GA12 is converted to GA9 through a series of oxidative steps typically catalyzed by GA 20-oxidases (GA20ox). GA9 itself serves as the direct precursor to the bioactive Gibberellin A4 (GA4), a conversion catalyzed by GA 3-oxidases (GA3ox). researchgate.net

The methylation of gibberellins, including GA9, is a significant metabolic step in plants, primarily serving as a mechanism for deactivation and regulation of hormone levels. nih.govnih.gov In the model plant Arabidopsis thaliana, two specific enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), have been identified. nih.gov These enzymes belong to the SABATH family of methyltransferases and utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the formation of methyl esters at the 7-carboxyl group of various gibberellins. nih.gov

The expression of GAMT1 and GAMT2 is particularly high in developing seeds and siliques, suggesting that the conversion of GAs to their methyl ester forms, like this compound, is a way to reduce the concentration of active GAs during seed maturation. nih.govebi.ac.uk This methylation prevents the GAs from binding to their receptors, effectively inactivating them. nih.gov Furthermore, GAMT2 has been shown to act as a repressor of flowering at the shoot apical meristem by locally inactivating GAs, thereby helping to regulate the timing of the floral transition. nih.gov

StepPrecursorProductKey Enzyme ClassCellular Location
Early PathwayGeranylgeranyl diphosphate (GGDP)ent-kaureneTerpene synthases (CPS, KS)Plastid
Mid Pathwayent-kaureneGibberellin A12 (GA12)Cytochrome P450 monooxygenases (KO, KAO)Endoplasmic Reticulum
Late Pathway (Non-13-hydroxylation)Gibberellin A12 (GA12)Gibberellin A9 (GA9)GA 20-oxidase (GA20ox)Cytosol
Bioactive GA FormationGibberellin A9 (GA9)Gibberellin A4 (GA4)GA 3-oxidase (GA3ox)Cytosol
Deactivation by MethylationGibberellin A9 (GA9)This compoundGibberellin methyltransferase (GAMT1, GAMT2)Cytosol

Regulation of Gibberellin A9 Methyl Ester Homeostasis

Genetic Regulation of Biosynthetic and Catabolic Enzymes

The formation of Gibberellin A9 methyl ester is catalyzed by specific enzymes whose expression is under tight genetic control. This regulation at the genetic level is a primary mechanism for controlling the homeostasis of this compound.

The final step in the formation of this compound is the methylation of the 7-carboxyl group of its precursor, Gibberellin A9 (GA9). This reaction is catalyzed by S-adenosyl-l-methionine (SAM)-dependent methyltransferases (MTs). nih.gov In the model plant Arabidopsis thaliana, two specific enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), have been identified as responsible for methylating the carboxyl group of gibberellins (B7789140) (GAs), leading to the formation of their corresponding methyl esters. nih.govebi.ac.uk

The expression of GAMT1 and GAMT2 is highly regulated, both spatially and temporally. Transcript analysis in wild-type Arabidopsis has shown that both genes are predominantly and highly expressed in the siliques (seed pods), particularly during the middle to late stages of seed development. nih.govebi.ac.uk Their expression is weak or undetectable in other tissues such as leaves, stems, flowers, and roots. nih.gov This tissue-specific expression pattern suggests a primary role for GA methylation in the deactivation of active GAs during seed maturation. nih.govebi.ac.uk

Furthermore, the expression of GAMT2 has been shown to be significantly upregulated at the shoot apical meristem (SAM) during the transition from vegetative to reproductive growth. nih.gov This suggests that the enzyme, and by extension the production of GA methyl esters, acts as a repressor of flowering, possibly by creating a buffer of GA levels at the SAM to prevent a premature floral transition. nih.gov Interestingly, the application of exogenous GA strongly increases the expression of GAMT2, indicating a feedback regulation mechanism where high levels of GA promote the expression of a gene involved in its own inactivation via methylation. nih.gov

Post-transcriptional controls, such as alternative splicing and RNA interference, also represent potential layers of regulation for methyltransferase expression, although specific research on these mechanisms for GAMT1 and GAMT2 is less detailed. nih.govfrontiersin.org In general, post-transcriptional gene silencing can be influenced by factors like terminator sequences and the presence of poly(A)-tails on transcripts, which can lead to the accumulation of siRNAs and subsequent gene silencing. nih.gov

Genetic mutations provide powerful tools for understanding the in vivo function of genes. Analysis of Arabidopsis mutants for GAMT1 and GAMT2 has confirmed their role in regulating GA homeostasis.

Single null mutants (gamt1 and gamt2) and, more prominently, the gamt1 gamt2 double mutant, exhibit phenotypes associated with elevated levels of active GAs. nih.govebi.ac.uk Researchers observed that siliques of the double mutant plants accumulated significantly higher concentrations of various free GAs, including the bioactive GA1 and GA4, compared to wild-type plants. nih.govebi.ac.uk This indicates that the GAMT enzymes are crucial for deactivating GAs in these tissues. nih.gov

The functional consequence of this increased GA level is evident in germination assays. When grown on a medium containing ancymidol, an inhibitor of GA biosynthesis, seeds from the gamt1 gamt2 double mutant showed less inhibition of germination compared to wild-type seeds. nih.govebi.ac.uk This suggests that the mature mutant seeds contain a higher residual pool of active GAs. ebi.ac.uk Conversely, plants overexpressing GAMT1 or GAMT2 display classic GA-deficiency phenotypes, such as dwarfism and reduced fertility, further cementing the role of these methyltransferases in inactivating GAs. ebi.ac.uk

GenotypeKey Tissues AffectedImpact on Gibberellin (GA) LevelsResulting Phenotype
Wild-Type Siliques, Developing SeedsNormal GA methylation and deactivationNormal seed development and germination
gamt1 gamt2 double mutant Siliques, Developing SeedsReduced GA methylation; increased levels of active, free GAs (e.g., GA1, GA4)Less inhibition of germination under GA synthesis inhibitors; higher active GA in mature seeds
GAMT1/GAMT2 Overexpressor Whole Plant (Ectopic Expression)Increased GA methylation and deactivationDwarfism, reduced fertility, typical GA-deficiency symptoms

Physiological and Developmental Roles of Gibberellin A9 and Its Methyl Ester

Contribution to Cell Elongation and Overall Plant Stature

Research on maize has shown that gibberellin enhances the anisotropy of cell expansion, meaning it specifically stimulates growth in the longitudinal direction while suppressing lateral and dorso-ventral expansion. royalholloway.ac.uknih.gov This targeted action leads to longer and narrower leaves and contributes significantly to stem elongation.

While much research focuses on bioactive GAs like GA1 and GA4, studies have detected their precursors in elongating tissues. In Sitka spruce (Picea sitchensis), for instance, concentrations of free Gibberellin A9 were found to increase significantly in both needles and stems during the phase of rapid shoot elongation, highlighting its importance as a readily available precursor for growth-promoting hormones. nih.gov

Involvement in Seed Dormancy Alleviation and Germination Processes

Gibberellins (B7789140) are essential for promoting the germination of seeds in many plant species. nih.govdntb.gov.ua They act antagonistically to the hormone abscisic acid (ABA), which is known to induce and maintain seed dormancy. The balance between GA and ABA levels is a critical determinant of whether a seed remains dormant or begins to germinate.

The role of gibberellins in germination involves several key processes:

Breaking Dormancy: The application of exogenous GAs can often overcome seed dormancy, even in conditions that would normally prevent germination, such as the absence of light or required cold stratification.

Mobilizing Food Reserves: GAs stimulate the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains. fao.org These enzymes break down stored starches into soluble sugars, providing the necessary energy for the growing embryo.

Weakening Restraining Tissues: Bioactive GAs promote the weakening of seed tissues that mechanically restrict the growth of the embryo, such as the seed coat and endosperm, allowing the radicle to emerge. nih.gov

Gibberellin A9 functions as a precursor in the non-13-hydroxylation pathway, which leads to the production of the bioactive Gibberellin A4 (GA4). biologists.com The de novo biosynthesis of GAs, which increases following seed imbibition, is crucial for controlling radicle protrusion and completing germination. Therefore, while GA9 itself is not the primary active compound, its synthesis and availability are vital steps in the hormonal cascade that initiates germination.

Modulation of Stem Elongation and Internode Development

One of the most well-documented roles of gibberellins is the regulation of stem elongation, particularly the extension of internodes. fao.org This process is driven by both cell elongation and cell division within the stem tissues. uaf.edu Research has demonstrated that leaves are a critical source of a signal that induces the accumulation of bioactive GAs and their precursors in the stem, which is essential for normal internode elongation. dntb.gov.ua

Direct evidence implicates Gibberellin A9 in this process. A study on Sitka spruce grafts quantified the levels of various gibberellins during the period of shoot elongation. The findings showed a marked increase in the concentration of free GA9 in both needles and stems that coincided with the phase of rapid stem growth. This suggests a dynamic role for GA9 as a precursor, being actively synthesized and made available for conversion into bioactive forms that drive elongation. nih.gov

Table 1: Concentration of Free Gibberellin A9 During Shoot Elongation in Sitka Spruce

TissueTreatment ConditionGA9 Concentration (ng/g fresh weight) during rapid elongationGA9 Concentration (ng/g fresh weight) after elongation ceased
NeedlesHeat and Drought22 to 3212
StemsHeat and Drought1 to 229
NeedlesCool and WetIncreased (less than heat/drought)9
StemsCool and WetIncreased (less than heat/drought)5

This table is based on data from a study on Sitka spruce, illustrating the correlation between GA9 levels and the stem elongation phase. nih.gov

Regulation of Reproductive Organ Development

Gibberellins play complex and multifaceted roles in the transition from vegetative growth to the reproductive phase, including the control of flowering time and the development of floral organs and fruit. fao.org

The influence of gibberellins on flowering time is highly dependent on the plant species and environmental conditions, particularly day length (photoperiod). In long-day plants such as Arabidopsis thaliana, GAs are known to promote flowering, and GA-deficient mutants may fail to flower or exhibit significant delays, especially under non-inductive short-day conditions. fao.org Conversely, in many other plants, including fruit trees like citrus, gibberellins can act as inhibitors of flowering.

The circadian clock and photoperiod are known to regulate the biosynthesis of GAs, suggesting that rhythmic production of these hormones may be a key factor in the timing of floral initiation. While the roles of bioactive GAs like GA1 and GA4 have been studied in this context, specific research detailing a direct role for Gibberellin A9 or its methyl ester in controlling flowering time is limited.

While stamens are a known source of GAs for male and bisexual flower development, recent research has uncovered a crucial role for Gibberellin A9 in the development of female flowers. nih.gov A study in cucumber (Cucumis sativus) demonstrated that the ovary produces high levels of the precursor GA9. biologists.comnih.gov This biologically inactive GA9 is then transported from the ovary to the sepal and petal tissues. biologists.comnih.gov In these perianth organs, GA9 is converted into the bioactive GA4, which is necessary to promote the growth and successful development of the female flower. biologists.comnih.gov

This spatial separation of precursor synthesis and conversion into the active hormone is a sophisticated regulatory mechanism. It ensures that the bioactive GA is delivered precisely where and when it is needed for flower growth. biologists.com The movement of an inactive precursor, rather than the active hormone itself, may also help maintain the distinct identity of female floral organs, as bioactive GAs can sometimes promote the development of male characteristics (sex reversion). biologists.comnih.gov

Table 2: Role of Gibberellin A9 in Cucumber Female Flower Development

FeatureDescription
Site of Synthesis Ovary
Compound Gibberellin A9 (GA9) - a biologically inactive precursor
Transport Moves from the ovary to the sepal/petal tissues
Site of Conversion Sepal/petal tissues
Converted Product Gibberellin A4 (GA4) - a bioactive gibberellin
Function GA4 promotes the growth and anthesis of the female flower

This table summarizes the findings on the mobile precursor role of GA9 in cucumber flower development. biologists.comnih.gov

In the fern Lygodium japonicum, Gibberellin A9 methyl ester has been identified as a natural antheridiogen, a substance that induces the formation of the male reproductive organs (antheridia). In the same species, GA9 methyl ester was also found to inhibit the formation of the female reproductive organs (archegonia). This demonstrates a direct regulatory role for a methylated form of GA9 in the reproductive development of certain non-flowering plants.

Gibberellins are centrally involved in fruit set and subsequent fruit growth. The application of GAs can trigger fruit development even without fertilization, a process known as parthenocarpy, which leads to the production of seedless fruits. Pollination itself naturally triggers an increase in the biosynthesis of GAs within the ovary, which is a key signal for the initiation of fruit growth.

In tomato, for example, studies have shown that GA1 is the primary active gibberellin for fruit growth. GA1 is produced via the early-13-hydroxylation pathway. In other species, GA4, which is synthesized from the precursor GA9, is the active form. The activation of GA biosynthesis genes, particularly GA 20-oxidase which catalyzes the step leading to GA9 and GA20, is upregulated following pollination, ensuring a supply of precursors for conversion into active GAs that drive cell division and expansion in the developing fruit wall. Therefore, the synthesis of GA9 is an integral step in the hormonal control of fruit development.

Influence on Shoot Branching Patterns

The regulation of shoot branching is a complex developmental process governed by a network of hormonal signals, including auxins, cytokinins, and strigolactones. mdpi.comnih.gov Within this network, gibberellins (GAs) play a significant, albeit multifaceted and sometimes contradictory, role. frontiersin.org The influence of gibberellins on the outgrowth of axillary buds—the precursors to branches—can be either inhibitory or promotive, depending on the plant species, the specific gibberellin molecule, and its interaction with other hormones. nih.govnih.gov While direct research on the specific role of this compound in shoot branching is limited, the function of its precursor, Gibberellin A9 (GA9), is critical to understanding the hormonal control of plant architecture.

Gibberellin A9 is a key intermediate in the non-13-hydroxylation biosynthetic pathway, which produces Gibberellin A4 (GA4), a potent bioactive GA. researchgate.netfrontiersin.org The conversion of GA9 to GA4 is a crucial step, as GA4 directly influences cell division and elongation, processes essential for the activation and growth of axillary buds. nih.gov Therefore, the metabolic fate of GA9 is a regulatory node in determining shoot branching patterns.

Research in the perennial hybrid aspen (Populus tremula × tremuloides) has provided detailed insights into the differential roles of various gibberellins in axillary bud quiescence and activation. frontiersin.orgnih.gov These studies reveal that the levels of specific GAs, including the precursor GA9 and the bioactive GA4, vary significantly between actively growing shoot apices and dormant axillary buds (AXBs). While bioactive GAs are generally associated with promoting growth, certain GAs are implicated in maintaining bud dormancy. researchgate.net

Detailed metabolite analysis in hybrid aspen revealed that quiescent axillary buds have low levels of the bioactive GA4, which is necessary to prevent bud activation and outgrowth. nih.gov Conversely, proliferating shoot apices contain significantly higher levels of bioactive GAs. A notable finding was the differential accumulation of various GA precursors and bioactive forms in different tissues, highlighting a sophisticated spatial regulation of GA metabolism.

The table below summarizes the relative abundance of key gibberellins from the non-13-hydroxylation pathway in different tissues of hybrid aspen, illustrating the hormonal dynamics involved in shoot branching.

GibberellinFunctionRelative Abundance in Shoot ApexRelative Abundance in Quiescent Axillary Bud
Gibberellin A12 (GA12) Common PrecursorModerateLow
Gibberellin A9 (GA9) Precursor to GA4LowModerate
Gibberellin A4 (GA4) Bioactive GAHighVery Low
Gibberellin A34 (GA34) Catabolite of GA4ModerateHigh

This interactive table is based on findings related to gibberellin metabolite analysis in hybrid aspen. The relative abundance is a qualitative representation of the data presented in the research. frontiersin.orgnih.gov

The data indicate that in quiescent buds, the pathway appears to be regulated to keep levels of bioactive GA4 low, with a relative accumulation of the precursor GA9 and the deactivated form, GA34. Upon receiving an activation signal (such as the removal of the shoot apex), the expression of genes responsible for GA deactivation is rapidly downregulated, leading to an increase in bioactive GAs like GA4, which then promotes bud outgrowth. frontiersin.orgnih.gov

While the primary focus of shoot branching research has been on GA9 and its conversion to GA4, its derivative, this compound, has been identified as a naturally occurring substance in the fern Lygodium japonicum. nih.gov In this species, this compound acts as an antheridiogen, a substance that induces the formation of male reproductive organs (antheridia). nih.gov The same study noted that when Gibberellin A9 was applied to the fern's prothallial tissue, it was rapidly converted into its methyl ester form, suggesting an active metabolic pathway for this compound within that species. nih.gov However, a similar function or metabolic pathway related to shoot branching in higher plants has not been established.

Interactions and Cross Talk with Other Phytohormones

Antagonistic and Synergistic Interactions in Plant Growth Regulation

Gibberellins (B7789140) exhibit a spectrum of interactions with other phytohormones, which can be broadly categorized as either cooperative (synergistic) or oppositional (antagonistic). In general, GAs act synergistically with other growth-promoting hormones, such as auxins and brassinosteroids, to stimulate processes like stem elongation and cell expansion. mdpi.com Conversely, GAs often have an antagonistic relationship with stress-related hormones that typically inhibit growth, including abscisic acid (ABA), ethylene (B1197577), and jasmonates. mdpi.com This balance between growth-promoting and growth-inhibiting signals allows plants to dynamically allocate resources, prioritizing growth under favorable conditions and shifting to a defense or survival state under stress. However, this is a simplification, as the nature of these interactions can shift depending on the specific developmental process. mdpi.com

Table 1: Overview of Gibberellin Interactions with Other Phytohormones

PhytohormoneGeneral Nature of Interaction with GibberellinKey Processes Involved
Abscisic Acid (ABA)AntagonisticSeed germination, dormancy, stem elongation, stress responses
AuxinsSynergisticStem elongation, root development, fruit set, gene expression
CytokininsAntagonisticMeristem activity, shoot and root development, cell differentiation
EthyleneComplex (Antagonistic & Synergistic)Root growth, apical hook development, flowering, submergence response
Brassinosteroids (BRs)Synergistic/CooperativeCell elongation, plant height, mutual biosynthetic control
Jasmonates (JAs)Mostly AntagonisticGrowth-defense trade-offs, flower development
Strigolactones (SLs)Crosstalk (Regulatory)Shoot branching, plant architecture

Cross-Talk with Abscisic Acid (ABA) in Developmental Processes

The relationship between gibberellins and abscisic acid is one of the most classic examples of hormonal antagonism in plant biology. nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov These two hormones exert opposing effects on several critical developmental transitions. The balance between GA and ABA is a key determinant for the switch from embryogenesis to seed germination. nih.gov High levels of ABA promote seed maturation, desiccation tolerance, and dormancy, while GAs promote the breaking of dormancy and trigger germination. frontiersin.orgfrontiersin.orgnih.govmdpi.com

This antagonism is maintained through mutual regulation at both the metabolic and signaling levels. frontiersin.orgfrontiersin.org For instance, ABA can inhibit the expression of GA biosynthesis genes (like GA20ox and GA3ox) while promoting GA deactivation genes (GA2ox). Conversely, GAs can suppress ABA signaling. frontiersin.org In Arabidopsis, the transcription factor ABSCISIC ACID-INSENSITIVE 4 (ABI4) enhances seed dormancy by increasing ABA biosynthesis and concurrently decreasing GA biosynthesis. frontiersin.orgnih.gov The core of GA signaling involves the degradation of DELLA proteins, which are growth repressors. ABA has been shown to stabilize DELLA proteins, thereby inhibiting GA-mediated growth responses, particularly under stress conditions. biologists.comnih.gov This integrated network ensures that seeds only germinate when conditions are favorable and that vegetative growth is curtailed during environmental stress. frontiersin.orgnih.gov

Interactions with Auxins in Growth and Development

Gibberellins and auxins generally act synergistically to promote various aspects of plant growth, particularly cell expansion and tissue differentiation. nih.govbohrium.com Their interaction is complex, involving mutual regulation of each other's metabolism, signaling, and transport. mdpi.com Auxin, primarily indole-3-acetic acid (IAA), has been shown to promote GA biosynthesis by upregulating key synthesis genes (GA20ox and GA3ox) and downregulating a GA catabolism gene (GA2ox) in species like pea and tobacco. nih.govnih.govresearchgate.net This auxin-induced GA production is crucial for internode elongation following signals from the apical bud. nih.govresearchgate.net

The interaction also occurs at the signaling level. Auxin can promote the degradation of DELLA proteins, the key repressors of GA signaling, thereby enhancing GA responses. nih.gov This effect is critical for processes such as GA-induced root elongation in Arabidopsis, which requires auxin signaling. nih.gov Conversely, GAs can modulate the expression of auxin-related genes, including those involved in transport, like the PIN-FORMED (PIN) proteins. mdpi.com For example, GAs can modulate gravitropism in roots by affecting the stability of PIN2. mdpi.com This positive feedback and feed-forward loop between auxin and GA creates a robust system for promoting organ growth.

Interplay with Cytokinins in Growth and Meristem Activity

The interaction between gibberellins and cytokinins is predominantly antagonistic, particularly in the regulation of shoot and root apical meristems, where the balance between cell division and differentiation is critical. bohrium.comresearchgate.net Cytokinins are known to promote cell division and maintain the undifferentiated state of cells in the meristem, while GAs typically promote cell elongation and differentiation at later stages of development. nih.gov

In the shoot apical meristem, cytokinins inhibit GA production and promote its deactivation. bohrium.com This is partly achieved through the action of KNOTTED1-LIKE HOMEOBOX (KNOX) transcription factors, which are maintained by cytokinins. KNOX proteins directly suppress the expression of GA biosynthetic genes (GA20ox) while enhancing the expression of GA deactivating enzymes (GA2ox), thereby keeping bioactive GA levels low in the meristem core to maintain its activity. researchgate.net Conversely, GA can inhibit cytokinin responses. bohrium.comnih.gov The protein SPINDLY (SPY), a negative regulator of GA signaling, has been shown to be a positive regulator of cytokinin signaling, providing a molecular link for their antagonistic cross-talk. researchgate.netencyclopedia.pub This opposition ensures a proper transition from cell proliferation in the meristem to cell expansion and differentiation in growing organs.

Relationship with Ethylene in Plant Responses

The interaction between gibberellins and ethylene is highly complex, exhibiting synergistic, antagonistic, and additive effects depending on the specific organ, developmental stage, and environmental context. nih.govbohrium.com In etiolated seedlings, GAs and ethylene act synergistically to promote the formation of the apical hook, a structure that protects the meristem as the seedling pushes through the soil. mdpi.com

In other processes, their relationship is antagonistic. For instance, GAs promote primary root growth, whereas ethylene represses it. mdpi.com Ethylene can inhibit GA responses by increasing the stability of DELLA proteins, thus counteracting GA's growth-promoting effects. nih.gov Furthermore, ethylene has been shown to negatively modulate GA biosynthesis genes in several species. mdpi.com During the submergence response in deepwater rice, however, ethylene accumulation triggers an increase in GA synthesis, leading to rapid internode elongation that allows the plant to escape the water. nih.govbiologists.com This context-dependent interplay highlights the sophisticated integration of hormonal signals in adapting to environmental challenges.

Modulation by Brassinosteroids and Jasmonates

Jasmonates (JAs) are lipid-derived hormones primarily involved in defense responses against herbivores and pathogens, as well as in some developmental processes. The interaction between GAs and JAs is often antagonistic, representing a trade-off between growth and defense. mdpi.com DELLA proteins are central to this cross-talk; they can interact with components of the JA signaling pathway, such as JAZ proteins, to modulate both GA- and JA-dependent responses. pnas.org In some cases, JAs can reduce GA levels by downregulating GA biosynthesis genes. mdpi.comencyclopedia.pub However, the interaction is not exclusively antagonistic; in flower development, for example, GAs and JAs can act cooperatively. mdpi.comencyclopedia.pub

Crosstalk with Strigolactones in Plant Architecture

Strigolactones (SLs) are a more recently characterized class of hormones known primarily for their role in inhibiting shoot branching (tillering) and regulating root architecture. oup.comnih.gov The crosstalk between GAs and SLs is an emerging area of research. Studies in rice have demonstrated that GAs can regulate SL biosynthesis. oup.comucla.edu Application of GA was found to reduce the levels of SLs by downregulating SL biosynthesis genes. This regulation is dependent on the GA signaling pathway, including the GA receptor GID1. oup.com This finding suggests a novel hormonal interaction where GAs, known to promote shoot elongation, can also influence plant architecture by modulating the levels of SLs, which control branching. oup.com

Table 2: Key Molecular Components in Phytohormone Crosstalk with Gibberellin

Interacting HormoneKey Mediators/MechanismsEffect on GA PathwayEffect of GA on Interacting Hormone's Pathway
Abscisic Acid (ABA)DELLA proteins, ABI4Stabilizes DELLAs, inhibits GA biosynthesisSuppresses ABA signaling
AuxinsDELLA proteins, ARF transcription factorsPromotes DELLA degradation, promotes GA biosynthesisModulates auxin transport (PIN proteins)
CytokininsKNOX proteins, SPYInhibits GA biosynthesis in meristemsInhibits cytokinin signaling/response
EthyleneDELLA proteins, EIN3/EIL1Stabilizes DELLAs, can inhibit GA biosynthesisPromotes ethylene response (e.g., apical hook)
Brassinosteroids (BRs)DELLA proteins, BZR1/BES1Promotes GA biosynthesisDELLAs can inhibit BZR1 activity
Jasmonates (JAs)DELLA proteins, JAZ proteinsCan inhibit GA biosynthesisDELLAs interact with JAZ proteins
Strigolactones (SLs)GID1 receptorRegulates SL biosynthesis-

Role in Plant Stress Responses

Abiotic Stress Tolerance Mechanisms

Plants have evolved intricate signaling pathways to perceive and respond to abiotic stresses, such as high salinity, drought, and the presence of heavy metals. A recurring theme in these responses is the modulation of gibberellin activity, where a reduction in bioactive GAs often correlates with enhanced stress tolerance. The formation of gibberellin methyl esters, including GA9-me, is a significant part of this regulatory network.

High concentrations of salt in the soil impose osmotic stress and ionic toxicity on plants, leading to significant reductions in growth and productivity. While extensive research has elucidated the role of the broader gibberellin family in salt stress responses, direct studies focusing specifically on Gibberellin A9 methyl ester are limited. However, the mechanism of gibberellin deactivation through methylation provides a basis for understanding its potential role.

In response to high salinity, plants often exhibit a decrease in the levels of bioactive gibberellins (B7789140). This reduction is, in part, achieved by the upregulation of genes encoding enzymes that catalyze the deactivation of GAs. One such deactivation pathway is methylation. While specific research demonstrating the increased production of GA9-me under salt stress is not abundant, studies on related mechanisms suggest its plausible involvement. For instance, salt stress has been shown to up-regulate genes involved in GA inactivation in some plant species frontiersin.org. The conversion of active GAs to their inactive methyl esters serves to attenuate GA signaling, a process that is generally associated with enhanced tolerance to saline conditions.

StressorPlant ResponsePutative Role of GA9-me
High SalinityReduction in bioactive gibberellin levelsFormation of GA9-me contributes to the pool of inactive GAs, aiding in the attenuation of GA signaling to enhance salt tolerance.
Osmotic StressInhibition of growth and developmental processesAs an inactive form, the synthesis of GA9-me would support the reduction of growth-promoting signals, a common strategy for conserving resources under osmotic stress.

It is hypothesized that by converting GA9 to GA9-me, the plant can rapidly reduce the concentration of a bioactive gibberellin, thereby shifting the hormonal balance towards a state that is more conducive to stress adaptation rather than growth promotion.

The role of gibberellin deactivation by methylation is more clearly established in the context of drought stress. A reduction in the levels of active gibberellins is a well-documented response that enhances a plant's ability to withstand periods of water scarcity nih.govresearchgate.netfrontiersin.orgmaxapress.com. The formation of this compound is a direct contributor to this process.

Research has shown that the overexpression of genes encoding gibberellin methyltransferases, such as AtGAMT1 from Arabidopsis thaliana, leads to increased tolerance to drought in transgenic tomato plants researchgate.net. These enzymes catalyze the methylation of active gibberellins, including GA9, to their inactive methyl ester forms researchgate.net. The resulting GA-deficient phenotype is characterized by reduced transpiration, which is attributed to decreased stomatal conductance and smaller stomatal pores researchgate.net. This allows the transgenic plants to maintain a higher leaf water status under drought conditions researchgate.net.

Table 1: Effects of Reduced Active Gibberellin Levels on Drought Tolerance

Plant TraitObservation in Plants with Reduced Active GA LevelsMechanism Related to GA9-me
TranspirationReduced whole-plant transpirationFormation of inactive GA methyl esters, including GA9-me, leads to lower levels of active GAs, which in turn reduces stomatal conductance.
Stomatal ConductanceDecreasedLower active GA levels result in smaller stomatal pores.
Leaf Water StatusMaintained at higher levels under droughtReduced water loss through transpiration helps in preserving cellular hydration.
Drought RecoveryImproved recovery rates after drought stressPlants suffer less from desiccation, enabling a quicker return to normal physiological function once water is available.

These findings strongly suggest that the synthesis of this compound is an integral part of the biochemical machinery that plants use to adapt to water-limited environments. By inactivating GA9, the plant can fine-tune its growth and water use in a way that prioritizes survival during drought.

The presence of heavy metals in the soil is a significant abiotic stress that can disrupt numerous physiological and biochemical processes in plants. The role of gibberellins in mediating plant responses to heavy metal toxicity is an area of active investigation, though specific research on this compound in this context is scarce.

General studies on gibberellins and heavy metal stress suggest that these hormones can influence a plant's tolerance and uptake of heavy metals cabidigitallibrary.org. In some cases, the application of gibberellic acid has been shown to enhance tolerance cabidigitallibrary.org. However, the internal regulation of GA levels, including the deactivation of GAs through methylation, is also likely to play a role. It can be speculated that under certain conditions of heavy metal stress, a reduction in growth, mediated by lower levels of active gibberellins, could be a strategy to limit the uptake and translocation of toxic metals. The conversion of GA9 to GA9-me would contribute to this reduction in active GAs. Furthermore, some studies suggest that gibberellins may be involved in activating antioxidant defense systems, which are crucial for combating the oxidative stress induced by heavy metals researchgate.netpjoes.com. The precise role of GA9-me in these complex interactions remains to be elucidated.

Biotic Stress Interactions and Plant Immunity

Plants are constantly interacting with a diverse array of microorganisms, including pathogens. To defend themselves, plants have developed a sophisticated immune system that involves the intricate interplay of various signaling molecules, including phytohormones. While the roles of salicylic (B10762653) acid and jasmonic acid in plant defense are well-established, the involvement of gibberellins is more complex and often context-dependent.

Direct research on the role of this compound in plant immunity is very limited. However, a study investigating the antimicrobial properties of various gibberellins found that GA9, the precursor to GA9-me, exhibited limited activity against a range of human clinical bacterial organisms nih.gov. This finding, while not directly related to plant pathogens, suggests that some gibberellins may have intrinsic antimicrobial properties. It is important to note that this study did not test the methyl ester form of GA9.

The broader role of gibberellins in plant defense is often characterized by a trade-off between growth and defense. High levels of active gibberellins generally promote growth but can sometimes lead to increased susceptibility to certain pathogens. Conversely, a reduction in GA signaling can enhance resistance. The deactivation of GA9 to GA9-me could, therefore, be a mechanism to shift the balance towards a more defense-oriented state. This is supported by the known antagonistic interactions between gibberellin and jasmonic acid signaling pathways, where the repression of GA signaling can lead to the enhancement of jasmonate-mediated defenses.

Further research is needed to specifically investigate the presence and potential role of this compound during plant-pathogen interactions and to understand how its formation might be regulated as part of the plant's immune response.

Advanced Methodologies for Research on Gibberellin A9 Methyl Ester

Quantitative Analysis Techniques for Endogenous Gibberellins (B7789140)

Quantitative analysis of gibberellins is challenging due to their presence in trace amounts within complex biological matrices. researchgate.net Consequently, robust analytical methods are required that combine efficient separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of gibberellins. researchgate.net It is widely used for the separation and purification of GAs from complex plant extracts prior to quantification. kku.ac.th In a typical HPLC setup for gibberellin analysis, a reversed-phase C18 column is employed. scirp.orgrsc.org

An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water, can be used for the separation. scirp.org Detection is often carried out using a UV detector, with the wavelength set to around 205 nm. scirp.org The retention time of the analyte is a key parameter for its identification. For example, in a developed HPLC method, Gibberellin A4 showed a retention time of 2.1 minutes. scirp.org The development of HPLC methods has enabled the separation and quantification of various gibberellins, including methyl esters like GA3 methyl ester and GA7 methyl ester. nih.govresearchgate.net Solid-phase extraction (SPE) is a common technique for sample pre-concentration and clean-up before HPLC analysis. scirp.org

Table 1: Example HPLC Method Parameters for Gibberellin Analysis

Parameter Value
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water (50/50)
Flow Rate 1.0 mL/min
Detection UV at 205 nm

| Quantitation Limit | 0.4 mg/L |

This interactive table summarizes typical parameters for an HPLC method developed for gibberellin quantification.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and shorter analysis times. creative-proteomics.com UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which results in improved separation efficiency. researchgate.net This enhanced resolution is particularly beneficial for separating structurally similar gibberellins within a complex biological sample. researchgate.net

A UPLC method for analyzing 20 different non-derivatized gibberellins has been developed, utilizing a reversed-phase column and a mobile phase of methanol (B129727) and aqueous 10mM-ammonium formate. researchgate.net This technique, often coupled with mass spectrometry, provides a powerful tool for the precise quantification of GAs. creative-proteomics.comresearchgate.net The high-throughput capability of UPLC also allows for the simultaneous analysis of a large number of samples, which is advantageous in large-scale plant hormone profiling studies. nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the identification and quantification of gibberellins. kku.ac.thacs.org Since gibberellins are generally not volatile, they must first be converted into volatile derivatives before GC analysis. nih.gov This is typically achieved by methylation to form methyl esters, followed by trimethylsilylation to create trimethylsilyl (B98337) ethers. acs.org

The derivatized GAs are then separated on a capillary column in the gas chromatograph. acs.org The high resolving power of GC allows for the separation of complex mixtures of gibberellin derivatives. The retention time of each compound is used for its identification. GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, providing high selectivity and sensitivity for GA analysis. kku.ac.th

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is the preferred method for the determination of gibberellins due to its high selectivity and sensitivity, which are necessary for analyzing the ultra-trace levels of these hormones in complex plant matrices. researchgate.netrsc.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has become a cornerstone for the quantitative analysis of gibberellins. researchgate.net This technique is often coupled with liquid chromatography (LC), such as UPLC, to create a robust analytical platform (UPLC-ESI-MS/MS). creative-proteomics.comnih.gov In ESI, the analyte is ionized directly from the liquid phase, making it suitable for compounds that are not easily volatilized, like underivatized gibberellins. researchgate.net

Tandem mass spectrometry (MS/MS) adds another layer of selectivity by monitoring specific precursor-to-product ion transitions in a process called multiple-reaction monitoring (MRM). creative-proteomics.comnih.gov This high selectivity minimizes interference from the sample matrix, leading to more accurate quantification. nih.gov Chemical derivatization can be employed to enhance the ionization efficiency and thus the sensitivity of the analysis. For instance, derivatizing gibberellins with a reagent that introduces a permanently charged group can significantly improve detection limits. nih.gov

Table 2: Performance of a UPLC-ESI-MS/MS Method for Gibberellin Analysis

Parameter Range
Limits of Detection (LODs) 0.08–10 fmol
Recoveries from Spiked Samples 72–128%

| Relative Standard Deviations (RSDs) | 1.0–13.9% |

This interactive table showcases the high sensitivity and reliability of a UPLC-ESI-MS/MS method for gibberellin quantification. nih.gov

Selected Ion Monitoring (SIM) is a GC-MS technique where the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. taylorandfrancis.com This approach significantly increases the sensitivity of the analysis, allowing for the detection of very low quantities of gibberellins. acs.org

High-Resolution Mass Spectrometry (HR-MS) provides very accurate mass measurements, which aids in the confident identification of compounds by allowing for the determination of their elemental composition. acs.org When combined with GC, High-Resolution Selected Ion Monitoring (HR-SIM) offers both high sensitivity and high selectivity. acs.org A comparison of different MS techniques found that HR-SIM and Selected Reaction Monitoring (SRM, an MS/MS technique) had similarly low detection limits for gibberellin analysis, though SRM provided better selectivity. acs.org These methods are crucial for the accurate quantification of GAs in small amounts of plant tissue. acs.orgslu.se

Stable Isotope Labeling for Metabolic Flux and Quantification Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of Gibberellin A9 (GA9) methyl ester and quantifying its presence in complex biological samples. This methodology involves the use of gibberellin molecules enriched with stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). These labeled compounds serve as internal standards, allowing for precise quantification through isotope dilution mass spectrometry.

Metabolic Flux Analysis (MFA) utilizes stable isotope tracers to quantitatively study the rates of metabolic reactions. nih.govmdpi.com In the context of GA9 methyl ester, ¹³C-labeled precursors can be introduced into a biological system. As the organism metabolizes these precursors, the ¹³C atoms are incorporated into GA9 methyl ester and its downstream metabolites. By analyzing the mass distribution of these compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can map the flow of atoms through the gibberellin biosynthetic pathway. nih.govmdpi.com This allows for the determination of the relative contributions of different converging metabolic pathways. nih.govmdpi.com

For quantification, a known amount of an isotopically labeled GA9 methyl ester standard (e.g., [²H₂]GA9 methyl ester) is added to a plant extract. The endogenous (unlabeled) and the standard (labeled) forms are co-purified and then analyzed by MS. Since the labeled and unlabeled forms have nearly identical chemical and physical properties, any sample loss during purification affects both equally. The ratio of the ion peak intensities of the endogenous GA to the labeled internal standard in the mass spectrometer allows for the accurate calculation of the absolute amount of endogenous GA9 methyl ester in the original sample. A strategy for the absolute quantification of gibberellins by high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed using N,N-dimethyl ethylenediamine (B42938) (DMED) and its deuterated counterpart d(4)-DMED to derivatize GAs. nih.gov This approach enhances the reliability and sensitivity of the quantification. nih.gov

Isotope Application in GA9 Methyl Ester Research Analytical Technique
Carbon-13 (¹³C)Metabolic flux analysis, Biosynthetic pathway studiesGC-MS, LC-MS
Deuterium (²H)Internal standard for quantification (Isotope Dilution)GC-MS, LC-MS/MS
Carbon-14 (¹⁴C)Tracer studies (radioisotope)Scintillation Counting, Autoradiography

Immunological Detection Approaches

Immunological methods provide highly sensitive and specific means for detecting and quantifying Gibberellin A9 methyl ester. These techniques rely on the generation of antibodies that can specifically bind to the target molecule.

The development of monoclonal antibodies (McAbs) with high affinity and specificity for GA9 methyl ester is a critical step in creating robust immunoassays. The process begins by coupling GA9 to a larger, immunogenic carrier protein, such as bovine serum albumin (BSA). nih.gov This conjugate is then used to immunize mice. The spleen cells from the immunized mice, which produce a variety of antibodies, are fused with myeloma (cancerous plasma) cells to create hybridoma cells. ebi.ac.uk

These hybridoma cells are then screened to identify clones that produce antibodies with a high affinity for GA9. ebi.ac.uk Researchers have successfully produced a series of McAbs that can recognize and discriminate between different gibberellins, including GA1, GA20, GA4, and GA9. ebi.ac.uk These antibodies are crucial for developing quantitative immunoassays for underivatized gibberellins. ebi.ac.uk The specificity of these antibodies allows them to distinguish between closely related gibberellin structures, which is essential for accurate analysis in complex plant extracts.

Radioimmunoassay (RIA) is a highly sensitive technique used for quantifying picogram amounts of gibberellins, including GA9. nih.gov The assay involves a competitive binding reaction between a radiolabeled gibberellin (e.g., tritiated GA9) and the unlabeled GA9 in a sample for a limited number of antibody binding sites. nih.gov After incubation, the antibody-bound gibberellin is separated from the free gibberellin, and the radioactivity is measured. The amount of unlabeled GA9 in the sample is inversely proportional to the amount of radioactivity detected in the antibody-bound fraction. This method allows for gibberellin quantification in as little as 1 mg of plant tissue. nih.gov

Immunoaffinity chromatography is a powerful purification technique that utilizes immobilized antibodies to selectively isolate gibberellins from crude plant extracts. nih.gov Anti-GA antibodies are covalently linked to a solid support matrix, such as Sepharose, and packed into a column. nih.gov When a plant extract containing various compounds is passed through the column, only the gibberellins (including GA9 methyl ester) bind to the antibodies. nih.gov After washing away unbound substances, the purified gibberellins are eluted from the column. This method has been shown to effectively retain a wide range of C-19 GA methyl esters, which can then be detected and quantified by GC-MS. nih.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic and crystallographic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. Key signals for GA9 methyl ester would include those for the methyl ester group (-OCH₃), the exocyclic double bond (=CH₂), and the various methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups of the tetracyclic gibberellane skeleton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on each carbon atom in the molecule, including the carbonyl carbon of the ester and the lactone, the olefinic carbons of the double bond, and the carbons of the core structure.

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. tlwb.com.cn HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete molecular structure and assigning the chemical shifts. tlwb.com.cn

NMR Experiment Information Obtained Relevance to GA9 Methyl Ester
¹H NMRChemical shift and coupling of protonsIdentifies functional groups like -OCH₃, =CH₂, and skeletal protons.
¹³C NMRChemical shift of carbon atomsConfirms the carbon skeleton and presence of carbonyls and double bonds.
COSYShows which protons are coupled to each otherEstablishes H-H connectivity within the ring system.
HSQCCorrelates protons to their directly attached carbonsAssigns specific protons to their corresponding carbons. tlwb.com.cn
HMBCShows long-range H-C correlations (2-3 bonds)Connects molecular fragments and confirms the overall structure. tlwb.com.cn

X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute stereochemistry of the molecule. To perform this analysis, this compound must first be grown into a single, high-quality crystal. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule.

This technique has been successfully applied to the hydrochloride of this compound. rsc.orgresearchgate.net The analysis confirmed the tetracyclic structure and unambiguously determined the relative and absolute stereochemistry at each chiral center. rsc.orgresearchgate.net Such studies are crucial for understanding the structure-activity relationships of gibberellins and for confirming the stereochemical outcome of chemical reactions involving these compounds. rsc.orgresearchgate.net

Molecular Biology and Genetic Engineering Approaches

Advanced molecular techniques have become indispensable in dissecting the metabolic pathways and regulatory networks involving Gibberellin A9 (GA9) methyl ester. These approaches, ranging from broad transcriptional profiling to precise gene editing, provide critical insights into the enzymes, genes, and regulatory factors that govern the synthesis, deactivation, and physiological roles of this compound.

Transcriptomics and Gene Expression Profiling related to Gibberellin A9 Metabolism

Transcriptomics provides a comprehensive view of gene expression, revealing how the synthesis and modification of gibberellins, including the methylation of GA9, are regulated at the transcriptional level. The formation of this compound is a key metabolic step, converting a precursor gibberellin into a methylated, often inactive, form. This process is catalyzed by specific methyltransferases.

In Arabidopsis thaliana, two genes from the SABATH methyltransferase family, designated GAMT1 and GAMT2, have been identified as encoding the enzymes responsible for methylating the carboxyl group of gibberellins. nih.gov Gene expression profiling using techniques like quantitative RT-PCR has shown that the expression of GAMT1 and GAMT2 is not uniform across the plant. Instead, their transcripts are found predominantly in developing siliques and seeds, with peak expression occurring from the middle to the end of silique development. nih.govnih.gov This tissue-specific expression pattern strongly suggests that the methylation of gibberellins, including GA9, plays a crucial role in seed development and maturation. nih.govbioone.org Further studies combining transcriptomics with metabolomics in various plant species have helped to correlate the expression levels of GA-related genes, such as those for GA 20-oxidase and GA 3-oxidase, with the dynamic changes in the levels of different gibberellin compounds during specific developmental stages or in response to environmental stimuli. scispace.comnih.gov

Proteomics and Enzyme Activity Assays for Methyltransferases

While transcriptomics reveals gene expression levels, proteomics and enzyme assays provide direct evidence of protein presence and function. Proteomic analyses have been employed to identify proteins that are regulated by gibberellins, offering a broader understanding of the signaling cascade. nih.govnih.gov More specifically, the characterization of the enzymes that methylate gibberellins has been crucial.

The enzymes encoded by GAMT1 and GAMT2 in Arabidopsis have been expressed heterologously in E. coli, purified, and subjected to detailed enzyme activity assays. nih.gov These assays utilize S-adenosyl-L-methionine (SAM) as the methyl donor and various gibberellins as substrates to determine kinetic parameters. nih.gov Such studies have revealed substrate specificity among these methyltransferases. For instance, while both enzymes can methylate a range of gibberellins, GAMT2 exhibits a particularly high affinity for Gibberellin A9. nih.gov

The table below summarizes the kinetic parameters of GAMT1 and GAMT2 with various gibberellin substrates, highlighting the low Kₘ value of GAMT2 for GA9, which signifies a strong enzyme-substrate affinity.

EnzymeSubstrateKₘ (μM)K꜀ₐₜ (pkat/mg protein)Relative Activity (%)
GAMT1Gibberellin A45.414.8100
Gibberellin A915.823.3157
Gibberellin A36.512.786
Gibberellin A2011.213.793
GAMT2Gibberellin A44.111.3100
Gibberellin A91.910.391
Gibberellin A36.711.097
Gibberellin A342.811.299

Data derived from studies on Arabidopsis thaliana GAMT1 and GAMT2 enzymes. nih.gov

These enzyme assays confirm that Gibberellin A9 is a preferred substrate for methylation, leading to the formation of this compound. nih.gov This reaction serves as a mechanism for deactivating gibberellins and initiating their degradation as seeds mature. nih.gov

Targeted Gene Mutation and Overexpression Studies

Genetic engineering provides powerful tools to study gene function through targeted manipulation. Overexpression and knockout/knockdown studies of the GAMT genes have unequivocally demonstrated their role in regulating gibberellin homeostasis.

Overexpression Studies: Ectopic overexpression of GAMT1 or GAMT2 in plants like Arabidopsis, tobacco, and petunia results in phenotypes characteristic of gibberellin deficiency. nih.govebi.ac.uk These transgenic plants exhibit dwarfism, reduced fertility, and smaller leaves. nih.govnih.gov Measurement of endogenous gibberellin levels in these plants confirms a significant reduction in active gibberellins, such as GA4, as well as their precursors. nih.govnih.gov This outcome is a direct result of the overexpressed GAMT enzymes converting a larger pool of active GAs into their inactive methyl esters. nih.gov

Gene Mutation Studies: Conversely, targeted disruption of these genes (creating null mutants) leads to an opposite phenotype. Single gamt1 or gamt2 mutants in Arabidopsis show subtle effects, but the gamt1 gamt2 double mutant exhibits a clear phenotype of gibberellin excess. nih.gov Siliques of the double mutant accumulate significantly higher levels of active gibberellins compared to wild-type plants. nih.govnih.gov Furthermore, seeds from these mutants show reduced inhibition of germination when treated with a GA biosynthesis inhibitor, indicating that the mature seeds contain higher-than-normal levels of active GAs. nih.govebi.ac.uk These genetic studies provide compelling evidence that the methylation of gibberellins, including GA9, is a critical pathway for regulating the levels of active GAs during specific developmental stages, particularly seed maturation. nih.gov

Plant Bioassays for Biological Activity Assessment

Plant bioassays are fundamental tools for determining the biological activity of phytohormones and their analogs. These assays rely on quantifiable physiological responses of whole plants or specific tissues to exogenously applied substances. Various bioassays have been used to assess the activity of gibberellins, including Gibberellin A9 and its methyl ester.

Commonly used bioassays for gibberellins include the measurement of hypocotyl elongation in lettuce and cucumber, stem elongation in dwarf pea, and the induction of α-amylase in barley aleurone layers. researchgate.net The dwarf rice (Oryza sativa L. cv. 'Tan-ginbozu') bioassay is particularly sensitive to a broad spectrum of GAs. jircas.go.jp In this assay, the elongation of the second leaf sheath is measured after the application of a test substance. Studies using this system have shown that C-3-nonhydroxy GAs, a group that includes Gibberellin A9, are highly active in the 'Tan-ginbozu' cultivar. jircas.go.jp

A particularly notable finding comes from studies on the Japanese climbing fern, Lygodium japonicum. Bioassays revealed that this compound is a naturally occurring substance in this species that regulates the formation of reproductive organs. nih.gov It acts as a potent antheridiogen (inducer of antheridia) and an inhibitor of archegonium formation. The high biological activity of this compound in this system is remarkable, with activity observed at concentrations as low as 10⁻¹⁰ M for antheridium formation and 10⁻⁹ M for archegonium inhibition. nih.gov

The table below summarizes the activity of Gibberellin A9 and its methyl ester in selected plant bioassays.

CompoundBioassay SystemObserved EffectReference
Gibberellin A9Dwarf Rice (Oryza sativa 'Tan-ginbozu')High activity in promoting second leaf sheath elongation. jircas.go.jp
Gibberellin A9Dwarf Pea (Pisum sativum)Active in promoting stem extension. researchgate.net
This compoundFern Prothallia (Lygodium japonicum)Induces antheridium formation at concentrations as low as 10-10 M. nih.gov
This compoundFern Prothallia (Lygodium japonicum)Inhibits archegonium formation at concentrations as low as 10-9 M. nih.gov

These bioassays are crucial not only for assessing the activity of known compounds but also for screening plant extracts to identify novel growth regulators. They provide a physiological context for the data generated through molecular and genetic approaches, confirming the biological relevance of specific metabolic pathways.

Future Directions and Emerging Research Avenues for Gibberellin A9 Methyl Ester

Elucidation of Novel Metabolic Pathways and Intermediate Compounds

While the primary role of methylation appears to be the deactivation of bioactive gibberellins (B7789140), the metabolic fate of Gibberellin A9 methyl ester itself is an area ripe for investigation. nih.gov The formation of this compound is catalyzed by enzymes such as GAMT1 and GAMT2 in Arabidopsis thaliana, which transfer a methyl group to the 7-carboxyl group of gibberellins. nih.govebi.ac.uk This process is considered a deactivation mechanism, reducing the levels of active gibberellins in tissues like developing seeds. nih.gov

However, research suggests that this is not the end of its metabolic journey. Studies in the fern Lygodium japonicum have shown that exogenously applied this compound (GA9-Me) is further metabolized. After three weeks in culture, the compound was converted into three different monohydroxylated forms of GA9-Me. ebi.ac.uk One of these metabolites was identified as Gibberellin A20 methyl ester (GA20-Me), while the other two were determined to be 12α- and 12β-hydroxy-GA9-Me. ebi.ac.uk This indicates the existence of downstream pathways that modify the methylated ester, potentially altering its properties or preparing it for degradation.

Future research should focus on identifying the specific enzymes—likely hydroxylases—responsible for these conversions in various plant species. Elucidating the complete metabolic grid, including the conditions under which these pathways are active and their physiological relevance, will provide a more comprehensive understanding of gibberellin homeostasis.

Table 1: Known Metabolic Conversions of this compound

Precursor Metabolite Enzyme Class (Putative) Organism Reference
This compound Gibberellin A20 methyl ester Hydroxylase Lygodium japonicum ebi.ac.uk
This compound 12α-hydroxy-GA9-me Hydroxylase Lygodium japonicum ebi.ac.uk

Identification of Uncharacterized Receptors and Downstream Signaling Components Specific to this compound Action

The current model of gibberellin signaling involves the perception of bioactive GAs by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. nih.gov This binding event leads to the degradation of DELLA proteins, which are negative regulators of GA-responsive growth. nih.govnih.gov this compound is generally considered to be biologically inactive or to have significantly reduced activity. ebi.ac.ukcdlib.org For instance, the methyl ester of gibberellic acid showed only about 1/1000th of the biological activity of its unsubstituted counterpart and had no effect on the thermal transition of lipid membranes, a process influenced by active GAs. cdlib.org

This low activity suggests that this compound likely does not bind effectively to the known GID1 receptors or trigger the subsequent degradation of DELLA proteins. nih.gov Plants that overexpress the methylating enzymes GAMT1 or GAMT2 exhibit dwarf phenotypes characteristic of GA deficiency, reinforcing the idea that the methyl ester form is not perceived by the primary signaling pathway. ebi.ac.uk

However, the possibility of uncharacterized, specific receptors or binding proteins for methylated GAs cannot be entirely dismissed. Future research could employ affinity-based proteomics or other advanced molecular interaction screening techniques to search for proteins that specifically bind to this compound. The identification of such a receptor would open up an entirely new branch of the gibberellin signaling network. Furthermore, even in the absence of a specific receptor, it is conceivable that this compound could have subtle, non-canonical signaling roles, perhaps through allosteric regulation of other enzymes or by acting as a precursor to a yet-to-be-identified active compound.

Systems Biology Approaches to Model this compound Networks

Systems biology, which integrates experimental data with mathematical modeling, offers a powerful approach to understanding the complex dynamics of hormone networks. frontiersin.orgnih.gov Several studies have successfully used multi-scale mathematical models to explore the interplay between GA signaling and plant growth, such as root elongation. frontiersin.orgnih.gov These models can simulate gradients in GA levels, predict the distribution of downstream components like DELLA proteins, and investigate the role of transcriptional feedback loops in maintaining hormone homeostasis. frontiersin.orgnih.gov

Currently, these models largely focus on the synthesis, transport, and signaling of bioactive GAs. frontiersin.org A significant future direction is to expand these models to incorporate the metabolic pathways of GA deactivation, including methylation. By integrating data on the expression and kinetics of enzymes like GAMT1 and GAMT2, a systems biology model could predict the flux of GAs through the methylation pathway under different developmental and environmental conditions.

Such a model for this compound networks could:

Predict how changes in the expression of methyltransferase genes affect the balance between active GA9 and inactive this compound.

Simulate the spatiotemporal distribution of this compound within plant tissues, such as developing seeds.

These computational approaches can generate testable hypotheses and guide experimental work, accelerating our understanding of the precise role of GA methylation in the broader context of plant development. frontiersin.orgnih.gov

Biotechnological Applications and Strategies for Modulating this compound Levels for Crop Improvement

Manipulating the levels of this compound, and thus the levels of its active precursor, holds significant promise for agricultural biotechnology. nih.gov Since the conversion of active GAs to their methyl esters serves as a deactivation step, controlling this process provides a molecular tool to fine-tune plant growth and development to suit agricultural needs. nih.govnih.gov

One of the cornerstones of the "Green Revolution" was the development of semi-dwarf crop varieties, which are more resistant to lodging (bending over) and allocate more resources to grain production. nih.gov These traits are often linked to reduced GA levels or signaling. nih.gov Overexpressing GA methyltransferase genes (like GAMT1 and GAMT2) in crops could be a strategy to induce a semi-dwarf phenotype by converting active GAs into their inactive methylated forms, thereby mimicking the desirable traits of Green Revolution varieties. nih.govebi.ac.uk

Conversely, reducing the levels of this compound could also be beneficial. In Arabidopsis, knockout mutants for GAMT1 and GAMT2 showed higher levels of active GAs in mature seeds and reduced inhibition of germination in the presence of a GA biosynthesis inhibitor. nih.govebi.ac.uk Therefore, using gene-editing technologies like CRISPR/Cas to reduce or eliminate the expression of GA methyltransferases in crops could lead to:

Enhanced and more uniform seed germination. nih.gov

Increased stem elongation where desired, for example, in fiber crops or for specific architectural traits.

Potentially larger fruit size or altered flowering times, as GAs are involved in these processes. ficosterra.com

The targeted modulation of this compound levels offers a sophisticated strategy for crop improvement, allowing for precise control over plant stature, germination, and other agronomically important traits.

Table 2: Potential Biotechnological Strategies and Agronomic Outcomes

Strategy Molecular Action Potential Agronomic Outcome Target Crops Reference
Overexpression of GA methyltransferase genes Increased conversion of active GAs to inactive methyl esters Reduced plant height (semi-dwarfism), improved lodging resistance Cereals (wheat, rice), oilseed rape nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Gibberellin A9 Methyl Ester (GA9-ME) in laboratory settings?

  • Methodological Answer : GA9-ME synthesis typically involves methyl esterification of Gibberellin A9 using methanol under acidic catalysis. Post-synthesis purification is achieved via preparative HPLC or column chromatography with silica gel, using a gradient elution of ethyl acetate and hexane. Characterization requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity (>95%) .
  • Key Data :

ParameterValue/Technique
Purification MethodSilica gel chromatography, HPLC
CharacterizationNMR, HRMS, FT-IR
Purity Threshold≥95%

Q. How should GA9-ME be stored to maintain stability in long-term experiments?

  • Methodological Answer : GA9-ME is hygroscopic and light-sensitive. For short-term use (1–2 weeks), store at -4°C in amber vials under nitrogen. For long-term storage (1–2 years), aliquot into airtight containers and maintain at -20°C. Degradation is monitored via periodic HPLC analysis .

Q. What safety protocols are critical when handling GA9-ME in plant physiology experiments?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood if volatile solvents are involved. Waste must be segregated into organic solvent containers and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory data on GA9-ME’s bioactivity in different plant species?

  • Methodological Answer : Discrepancies may arise from species-specific receptor affinity or metabolic pathways. To address this:

Dose-Response Curves : Test GA9-ME across a wide concentration range (0.1–100 µM) to identify optimal bioactivity thresholds.

Comparative Genomics : Analyze gibberellin receptor (GID1) homology across species to predict interaction efficiency.

Metabolite Profiling : Use LC-MS to track GA9-ME metabolism (e.g., hydrolysis to GA9) in planta over time .

  • Example Workflow :

     Plant Treatment → Tissue Sampling → Metabolite Extraction → LC-MS Analysis → Data Normalization → Statistical Validation  

Q. What experimental designs are recommended for studying GA9-ME’s role in abiotic stress tolerance?

  • Methodological Answer : Use a randomized block design with triplicate cohorts. Apply GA9-ME via foliar spray (10 µM) to stress-induced plants (e.g., drought, salinity) and measure:

  • Physiological Parameters : Chlorophyll content, stomatal conductance.
  • Molecular Markers : qPCR for stress-responsive genes (e.g., RD29A, DREB2A).
  • Oxidative Stress : Quantify ROS levels using DAB staining or H2DCFDA fluorescence .
    • Statistical Plan : ANOVA with post-hoc Tukey tests to compare treatment groups. Predefine exclusion criteria for outliers (e.g., >2 SD from mean) .

Q. How can GA9-ME’s interaction with other phytohormones be systematically analyzed?

  • Methodological Answer : Employ a factorial design combining GA9-ME with auxins (IAA), cytokinins (6-BA), or ABA. Use transcriptomic (RNA-seq) and proteomic (2D-DIGE) approaches to identify crosstalk nodes. Validate via genetic knockouts (e.g., ga1 mutants in Arabidopsis) .
  • Data Interpretation : Apply pathway enrichment analysis (e.g., KEGG, GO) to highlight hormone signaling networks. Use STRING DB for protein interaction mapping .

Methodological Challenges & Solutions

Q. What strategies mitigate variability in GA9-ME bioassays due to environmental factors?

  • Methodological Answer : Standardize growth conditions (light, temperature, humidity) using controlled environment chambers. Include negative controls (mock-treated plants) and internal standards (e.g., deuterated GA9-ME for LC-MS quantification). Replicate experiments across multiple growth cycles .

Q. How to validate GA9-ME’s purity when commercial sources lack detailed CoA (Certificate of Analysis)?

  • Methodological Answer : Independently verify purity via:

HPLC-UV/ELSD : Compare retention times with authenticated standards.

Elemental Analysis : Confirm C/H/O ratios match theoretical values (C20H26O4).

Biological Assays : Test bioactivity in GA-deficient mutants to confirm functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.